molecular formula C15H20ClNO3S B2638063 3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide CAS No. 2320515-89-5

3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide

Cat. No.: B2638063
CAS No.: 2320515-89-5
M. Wt: 329.84
InChI Key: HQNPTZBTGACVEU-UHFFFAOYSA-N
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Description

3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide is a synthetic organic compound with the molecular formula C₁₆H₂₁ClNO₄S and a molecular weight of 358.86 . This benzamide derivative features a complex structure integrating a 3-chlorobenzamide moiety linked to a tetrahydro-2H-thiopyran ring system that is further substituted with a 2-hydroxyethoxy functional group . The presence of both the lipophilic chlorobenzene group and the hydrophilic hydroxyethoxy chain within a single molecule, framed by the thiopyran scaffold, makes it a compound of significant interest in medicinal chemistry and drug discovery research. Compounds containing similar tetrahydropyran and thiopyran cores are frequently explored in pharmaceutical research for their potential biological activities . The structure suggests potential utility as a key intermediate or building block in the synthesis of more complex molecules, or as a candidate for high-throughput screening assays. Its specific molecular architecture, particularly the sulfanyl-tetrahydropyran unit, may be investigated for modulating various biological targets. Researchers can leverage this compound in developing structure-activity relationships (SAR), studying molecular recognition, or as a precursor in synthetic chemistry. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3S/c16-13-3-1-2-12(10-13)14(19)17-11-15(20-7-6-18)4-8-21-9-5-15/h1-3,10,18H,4-9,11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNPTZBTGACVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)C2=CC(=CC=C2)Cl)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydrothiopyran ring, followed by the introduction of the hydroxyethoxy group. The final step involves the coupling of this intermediate with 3-chlorobenzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom, or the benzamide can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Amines or dechlorinated products.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The chloro group and the benzamide moiety can participate in hydrogen bonding and hydrophobic interactions with proteins, potentially inhibiting their function. The hydroxyethoxy group can enhance solubility and facilitate transport across biological membranes.

Comparison with Similar Compounds

Structural Features and Functional Groups

  • Chlorine Substituents : The target compound and analogs (e.g., Compound 11, BD01116638) share a chlorine atom, which enhances lipophilicity and influences binding interactions. In contrast, fluorinated analogs (e.g., Compound 51, Example 284) replace Cl with F or CF₃ groups, improving metabolic stability .
  • Heterocyclic Moieties: The target’s tetrahydrothiopyran ring contrasts with Compound 11’s imidazole and Example 284’s triazolopyridinone. Thiopyran’s sulfur atom may enhance solubility compared to oxygen-containing rings . BD01116638’s cyclopentenyl group introduces rigidity, differing from the target’s flexible hydroxyethoxy chain .

Physicochemical and Analytical Data

  • Melting Points : Compound 11 (177–180°C) and other sulfonamides provide benchmarks for thermal stability, though the target compound’s hydroxyethoxy group may lower its mp .
  • Purity : BD01116638’s 99+% purity highlights the importance of rigorous purification for bioactivity studies, a consideration for the target compound .

Research Findings and Implications

  • Bioactivity : Fluorinated analogs (e.g., Example 284) prioritize pharmacokinetic optimization, while sulfonamides () focus on heterocyclic diversity. The target’s hydroxyethoxy group may balance solubility and membrane permeability .
  • Characterization Methods : HPLC/IR (Compound 11) and ¹H NMR (Compound 51) are standard for structural validation, applicable to the target compound .

Biological Activity

3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including the chloro group, hydroxyethoxy moiety, and the tetrahydro-2H-thiopyran ring, contribute to its biological activity. This article provides an in-depth analysis of its biological properties, synthesis, and potential applications based on available research.

Chemical Structure and Properties

The molecular formula of 3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide is C15H20ClNO3SC_{15}H_{20}ClNO_3S, with a molecular weight of approximately 329.8 g/mol. The presence of various functional groups enhances its solubility and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₅H₂₀ClNO₃S
Molecular Weight329.8 g/mol
CAS Number2320515-89-5

While specific literature detailing the mechanism of action for this compound is limited, it is suggested that compounds with sulfonamide structures often inhibit enzymes crucial for bacterial growth or function. The tetrahydro-2H-thiopyran ring may allow for interactions with specific biological processes, potentially leading to therapeutic effects against various diseases.

Biological Activity

Research indicates that 3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide exhibits significant biological activity, particularly in enzyme inhibition. Key areas of focus include:

  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential effectiveness against bacterial infections.
  • Anticancer Potential : The structural characteristics imply possible anticancer activity, although specific studies on this compound are necessary to confirm such effects.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders.

Comparative Analysis

To better understand the uniqueness of 3-chloro-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzamide, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
4-MethoxybenzenesulfonamideMethoxy group, sulfonamideAntimicrobial properties
Tetrahydrothiopyran derivativesThiopyran ring systemPotential anticancer activity
Quinoxaline derivativesHeterocyclic structureAnti-inflammatory effects

Case Studies and Research Findings

Currently, there are no extensive case studies specifically addressing the biological activity of this compound. However, ongoing research into related compounds suggests that further investigation could yield valuable insights into its therapeutic potential.

  • In Vitro Studies : Preliminary in vitro studies on similar thiopyran derivatives have shown promising results in inhibiting specific enzymes.
  • Binding Affinity Studies : Interaction studies focusing on binding affinity to target proteins are essential for elucidating the therapeutic potential and safety profile of the compound.

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